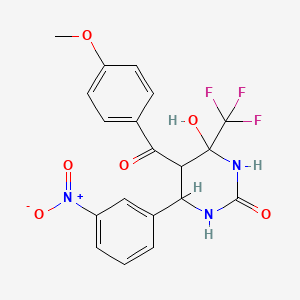![molecular formula C20H21N3O3S B11630676 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide](/img/structure/B11630676.png)
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzoxazolring, eine Methoxyphenylgruppe und eine Carbamothioyl-Pentanamid-Einheit umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Benzoxazolrings. Dies kann durch die Cyclisierung von o-Aminophenol mit Ameisensäure oder deren Derivaten erreicht werden. Die Methoxyphenylgruppe wird dann durch elektrophile Substitutionsreaktionen eingeführt. Der letzte Schritt beinhaltet die Bildung der Carbamothioyl-Pentanamid-Einheit durch eine Reaktion mit Pentanoylchlorid und Thioharnstoff unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Attachment of the Pentanoyl Group: The pentanoyl group is attached through an acylation reaction using pentanoyl chloride in the presence of a base.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with thiourea under reflux conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Reaktionstypen
N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Methoxyphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen Struktur wird es als potenzieller biochemischer Sonden untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Benzoxazolring kann mit DNA interkalieren, ihre Funktion stören und zum Zelltod führen. Darüber hinaus kann die Verbindung bestimmte Enzyme inhibieren, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.
Wirkmechanismus
The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with signaling pathways that regulate cell death.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide
- N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}hexanamide
Einzigartigkeit
N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, mit DNA und Enzymen zu interagieren, macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C20H21N3O3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-4-9-18(24)23-20(27)22-15-12-13(10-11-16(15)25-2)19-21-14-7-5-6-8-17(14)26-19/h5-8,10-12H,3-4,9H2,1-2H3,(H2,22,23,24,27) |
InChI-Schlüssel |
FQRILWIHXUYUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}propanoic acid](/img/structure/B11630614.png)
![(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11630617.png)


![N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B11630647.png)
![methyl (2E)-2-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}hydrazinecarboxylate](/img/structure/B11630651.png)
![Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11630654.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630657.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11630658.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11630660.png)

![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11630697.png)
![(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11630701.png)
